molecular formula C12H12N2O2S B380745 Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 385403-40-7

Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B380745
CAS No.: 385403-40-7
M. Wt: 248.3g/mol
InChI Key: MIWAZZSIWVVADG-UHFFFAOYSA-N
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Description

Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS 15865-96-0) is a specialized thiazole derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound serves as a valuable building block in organic and medicinal chemistry for the synthesis of diverse heterocyclic compounds. Research indicates that closely related ethyl ester analogs of 2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrate significant effectiveness as mixed-type corrosion inhibitors, protecting aluminum alloys in acidic environments by forming a protective film through chemisorption on the metal surface . The presence of the methyl ester and anilino substituents on the thiazole core makes this compound a versatile intermediate for further chemical modifications, including hydrolysis, amidation, and nucleophilic substitution reactions . It is supplied as a solid and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(11(15)16-2)17-12(13-8)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAZZSIWVVADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of β-Ketoesters

Methyl acetoacetate undergoes α-bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to yield methyl 2-bromo-3-oxobutanoate. This step achieves >90% conversion under optimized conditions, with the bromo intermediate isolated via distillation or crystallization.

Cyclization with N-Phenylthiourea

The bromoester reacts with N-phenylthiourea in ethanol or THF at reflux (70–80°C) for 4–6 hours. The thiourea acts as a sulfur donor and introduces the anilino group via nucleophilic displacement, forming the thiazole ring. This step typically yields 75–85% of the target compound, with purity >95% after recrystallization.

Key Data :

StepReagentsConditionsYieldPurity
BrominationNBS, CH₂Cl₂0–25°C, 2h92%98%
CyclizationN-Phenylthiourea, EtOHReflux, 6h82%96%

One-Pot Synthesis Streamlining Bromination and Cyclization

Recent advancements enable a one-pot protocol, eliminating intermediate isolation:

Combined Bromination-Cyclization

Methyl acetoacetate, NBS, and N-phenylthiourea are combined in acetonitrile at 25°C. Bromination proceeds within 1 hour, after which thiourea is added, and the mixture is heated to 70°C for 3 hours. This method achieves 80–88% yield with 97% purity, reducing reaction time by 40% compared to traditional methods.

Solvent and Catalytic Optimization

Using polar aprotic solvents (e.g., DMF) with catalytic iodine improves cyclization efficiency, enhancing yields to 90%. The iodine facilitates thiazole ring closure by activating the thiourea’s sulfur atom.

Alternative Routes via Post-Functionalization

Amination of 2-Chlorothiazole Intermediates

Methyl 2-chloro-4-methylthiazole-5-carboxylate, synthesized via chlorination of the corresponding hydroxy derivative, reacts with aniline in the presence of CuI and K₂CO₃ at 120°C. This Ullmann-type coupling yields 70–75% product but requires harsh conditions and extended reaction times (12–24h).

Transesterification of Ethyl Esters

Ethyl 2-anilino-4-methylthiazole-5-carboxylate (from ethyl acetoacetate) undergoes transesterification with methanol under acidic (H₂SO₄) or basic (NaOMe) conditions. While this method achieves 85–90% conversion, it introduces additional purification steps to remove residual ethanol.

Industrial-Scale Synthesis and Patented Methods

Bristol-Myers Squibb’s Catalytic Process

A patent by Chen et al. describes a scalable route using β-ethoxyacrylamide as a precursor. Chemoselective α-bromination with NBS followed by cyclization with N-phenylthiourea in THF yields 89% product at 50°C. This method is noted for its low impurity profile (<2%) and adaptability to continuous flow reactors.

Sodium Borohydride-Mediated Reduction

A Chinese patent (CN102079732B) details the reduction of methyl 2-nitro-4-methylthiazole-5-carboxylate using NaBH₄/AlCl₃, followed by coupling with aniline. This two-step process achieves 78% overall yield but requires stringent temperature control (-10 to 5°C) to prevent over-reduction.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldScalability
Traditional HantzschHigh purity, well-establishedMulti-step, solvent-intensive75–85%Moderate
One-PotTime-efficient, reduced wasteRequires optimized catalysts80–90%High
Post-FunctionalizationFlexible substitutionHarsh conditions, lower yields70–75%Low
Industrial (BMS)High scalability, low impuritiesSpecialized equipment85–89%High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties : This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis through the inhibition of specific proteins involved in cell survival pathways .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Studies

Enzyme Inhibition : this compound acts as an inhibitor for enzymes involved in metabolic pathways, such as xanthine oxidase, which is crucial for uric acid production. This suggests potential applications in treating gout and hyperuricemia .

Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress-related damage . This activity is particularly relevant in the context of diseases linked to oxidative stress, such as neurodegenerative disorders.

Material Science

This compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for functionalization that can lead to materials suitable for organic electronics and photonic applications .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals. It forms a protective layer on metal surfaces, reducing corrosion rates in acidic environments, which is valuable for industrial applications involving metal preservation .

Case Study 1: Anticancer Activity

A study conducted on various thiazole derivatives demonstrated that this compound significantly inhibited the growth of liver carcinoma cells (HEPG2) with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antibacterial activity against E. coli, showcasing its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-Anilino-4-methyl-1,3-thiazole-5-carboxylate

Structural Difference : The ethyl ester group replaces the methyl ester.
Impact :

  • Synthetic Flexibility: Ethyl esters are often used as intermediates due to easier hydrolysis to carboxylic acids under basic conditions. Applications: Similar to the methyl ester, this compound may serve as a precursor in drug synthesis. No direct bioactivity data are available, but its structural similarity suggests comparable utility .

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Structural Differences :

  • Amino group replaces the anilino group at position 2.
  • Trifluoromethyl group at position 5 instead of the methyl ester.
    Impact :
  • Bioactivity: Amino and trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved metabolic stability and target binding .

Ethyl 2-[3-Cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Febuxostat Impurity XVI)

Structural Differences :

  • A substituted phenyl group (3-cyano-4-(1-methylpropoxy)) replaces the anilino group. Impact:
  • Pharmacological Relevance : As a febuxostat impurity, this compound highlights the importance of substituent positioning in avoiding undesired byproducts during synthesis .

Methyl 4-Amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

Structural Differences :

  • Pyrrolidinyl group at position 2 instead of anilino.
  • Amino group at position 4. Impact:
  • Hydrogen Bonding : The pyrrolidinyl group introduces tertiary amine functionality, enhancing hydrogen-bond acceptor capacity.
  • Solubility: Increased polarity from the amino group may improve aqueous solubility compared to the anilino derivative .

Methyl 2-[(2,6-Dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate

Structural Differences :

  • A (2,6-dichlorophenyl)methyl group replaces the anilino substituent. Impact:
  • Lipophilicity : Chlorine atoms enhance lipophilicity, favoring membrane permeability in biological systems .

Methyl 4-Methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate

Structural Differences :

  • Sulfanylidene (C=S) group replaces the anilino substituent. Impact:
  • Electronic Effects : The thiocarbonyl group increases electron density at the thiazole ring, altering reactivity in electrophilic substitutions.
  • Tautomerism : The sulfanylidene group allows for tautomeric forms, which could influence binding interactions in biological systems .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate C12H12N2O2S 248.30 Anilino, methyl ester High potential for hydrogen bonding
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate C13H14N2O2S 262.33 Anilino, ethyl ester Increased lipophilicity
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate C6H5F3N2O2S 226.18 Amino, trifluoromethyl Enhanced electrophilicity
Ethyl 2-[3-cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate C20H21N2O3S 369.46 Substituted phenyl, ethyl ester Steric hindrance in synthesis
Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate C9H13N3O2S 227.28 Pyrrolidinyl, amino Improved solubility

Biological Activity

Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with an aniline moiety. The compound's structure is pivotal in determining its biological activity. The presence of electron-withdrawing and electron-donating groups affects its interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Activity TypeReference
This compound12.5–25Antibacterial
Compound 5f (related derivative)25Antifungal
Compound with p-nitroaniline moiety32.6Antifungal

The compound demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to the structural features that enhance binding to bacterial targets.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (μg/mL)Cell LineReference
This compound>1000HeLa
Compound with N-phenylcarboxamide group<10A431

The results indicated that while the compound exhibited low cytotoxicity against HeLa cells, derivatives with specific modifications showed significant anticancer potential. The presence of electron-donating groups enhanced cytotoxic activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles can often be correlated with their structural features:

  • Electron-Withdrawing Groups : Enhance antibacterial activity.
  • Electron-Donating Groups : Improve anticancer properties.
  • Substitution Patterns : The position of substituents on the phenyl ring significantly influences activity.

Case Studies and Research Findings

Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The study found that compounds with electron-withdrawing groups at the para position exhibited enhanced antibacterial effects compared to those with electron-donating groups .

Cytotoxicity Assessment : In another study focusing on a related thiazole derivative, researchers found that modifications leading to increased hydrophobicity improved binding affinity to cancer cell targets, resulting in lower IC50 values .

Q & A

Q. What are the established synthetic methodologies for Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of thiazole derivatives like this compound often involves cyclocondensation reactions. A common approach is refluxing a mixture of substituted thioureas, β-ketoesters, and aldehydes in acetic acid with sodium acetate as a catalyst. For example, and describe similar protocols where 2-aminothiazol-4(5H)-one derivatives are synthesized via reflux in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid to enhance purity . Optimizing molar ratios (e.g., 1.1 equiv of aldehyde derivatives) and using anhydrous conditions can improve yields.

Q. Which spectroscopic techniques are most effective in characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent patterns (e.g., aromatic protons, methyl groups) and confirm ester/anilino group positions.
  • Infrared Spectroscopy (IR): Detects functional groups like C=O (ester, ~1700 cm1^{-1}) and N-H (anilino, ~3300 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
    X-ray crystallography (discussed in advanced questions) provides definitive structural confirmation .

Q. What are the primary biological targets or activities reported for this thiazole derivative in medicinal chemistry research?

Methodological Answer: Thiazole derivatives exhibit diverse bioactivities. For this compound, studies suggest:

  • Antimicrobial Activity: Screening against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution assays ().
  • Enzyme Inhibition: Potential interactions with kinases or proteases, analyzed via molecular docking (e.g., AutoDock Vina) and enzymatic assays .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography coupled with SHELX software resolve structural ambiguities or disorder in its crystal lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures by:

  • Disorder Modeling: Split-atom refinement for disordered groups (e.g., terminal methyl groups in , refined with 0.84:0.16 occupancy) .
  • Hydrogen Bond Analysis: Using ORTEP-3 () to visualize anisotropic displacement parameters and generate CIF files. WinGX () integrates SHELX outputs for comprehensive reporting .

Q. What experimental strategies address discrepancies in reported bioactivity data across microbial strains or cell lines?

Methodological Answer:

  • Dose-Response Curves: Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability .
  • Mode-of-Action Studies: Combine transcriptomics (RNA-seq) and proteomics to identify strain-specific targets.
  • Structural-Activity Relationship (SAR): Synthesize analogs (e.g., halogen-substituted derivatives in ) to isolate key pharmacophores .

Q. How do hydrogen bonding patterns (graph set analysis) influence supramolecular assembly and crystalline stability?

Methodological Answer: Graph set analysis ( ) categorizes hydrogen bonds (e.g., N–H···S, C–H···O) into motifs (chains, rings). For this compound:

  • N–H···S Bonds: Stabilize thiazole-aryl interactions (distance ~3.4–3.8 Å).
  • π-π Stacking: Aromatic rings (e.g., anilino-phenyl) contribute to lattice energy (e.g., centroid distances ~3.7 Å in ) .
    Software like Mercury (CCDC) quantifies these interactions for predictive crystallography.

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